molecular formula C5H2BrClN2O2 B1510280 5-Bromo-2-chloropyrimidine-4-carboxylic acid CAS No. 933739-55-0

5-Bromo-2-chloropyrimidine-4-carboxylic acid

Cat. No.: B1510280
CAS No.: 933739-55-0
M. Wt: 237.44 g/mol
InChI Key: ASACTXZHBMRYEX-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative with the molecular formula C6H3BrClN2O2. This compound is characterized by the presence of bromine and chlorine atoms on the pyrimidine ring, which significantly influences its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloropyrimidine-4-carboxylic acid typically involves halogenation reactions starting from pyrimidine derivatives. One common method is the halogenation of 2,4-dichloropyrimidine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation reactions with stringent control over reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: Reduction reactions can be performed to convert the halogenated pyrimidine into less halogenated or non-halogenated derivatives.

  • Substitution: The halogen atoms on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like amines or alcohols, along with bases like sodium hydroxide (NaOH), are used for substitution reactions.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Pyrimidines with fewer or no halogen atoms.

  • Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

5-Bromo-2-chloropyrimidine-4-carboxylic acid has found applications in various fields of scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways, particularly in understanding the role of halogenated pyrimidines.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloropyrimidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The halogen atoms on the pyrimidine ring enhance its reactivity, allowing it to bind to specific enzymes or receptors. This binding can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

5-Bromo-2-chloropyrimidine-4-carboxylic acid is unique due to its specific halogenation pattern, which influences its reactivity and biological activity. Similar compounds include:

  • 2,4-Dichloropyrimidine: Lacks the bromine atom.

  • 5-Bromopyrimidine: Lacks the chlorine atom.

  • 2-Chloropyrimidine: Lacks both halogens on the pyrimidine ring.

Properties

IUPAC Name

5-bromo-2-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASACTXZHBMRYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743937
Record name 5-Bromo-2-chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933739-55-0
Record name 5-Bromo-2-chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933739-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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